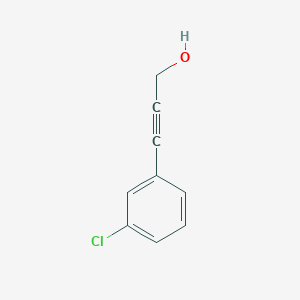

3-(3-Chlorophenyl)prop-2-yn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWQDMZGLWMJEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399057 | |

| Record name | 3-(3-chlorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80151-33-3 | |

| Record name | 3-(3-chlorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Chlorophenyl)prop-2-yn-1-ol: Structure, Properties, and Synthetic Strategy

Introduction

3-(3-Chlorophenyl)prop-2-yn-1-ol is a member of the aryl propargyl alcohol family, a class of organic compounds characterized by a hydroxyl group attached to a propargyl moiety that is substituted with an aromatic ring. Its structure, featuring a reactive terminal alkyne, a primary alcohol, and a chlorinated phenyl ring, makes it a versatile and valuable building block in synthetic organic chemistry. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a robust synthetic protocol, and explores its potential applications for professionals in chemical research and drug development. The strategic placement of the chlorine atom on the meta-position of the phenyl ring offers a site for further functionalization and modulates the electronic properties of the molecule, influencing its reactivity and potential biological activity.

Molecular Structure and Physicochemical Properties

The structural integrity and properties of a chemical entity are foundational to its application. This compound is defined by the spatial arrangement of its constituent atoms and the interplay of its functional groups.

Chemical Structure

The molecule consists of a propyne backbone, with a phenyl ring attached to one terminal carbon of the alkyne and a hydroxymethyl group (-CH₂OH) at the other. A chlorine atom is substituted at the meta (3-position) of the phenyl ring.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the key computed and reported properties of the molecule. This data is essential for planning reactions, purification, and for safety assessments.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 80151-33-3 | [1] |

| Molecular Formula | C₉H₇ClO | - |

| Molecular Weight | 166.60 g/mol | - |

| Appearance | (Expected) Off-white to light yellow solid | General observation for similar compounds |

| Hazard Class | Irritant | [1] |

Expected Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): Four protons on the chlorophenyl ring would appear as a complex multiplet pattern in the range of δ 7.2-7.5 ppm.

-

Methylene Protons (-CH₂-): The two protons of the hydroxymethyl group adjacent to the alkyne would appear as a singlet or a narrow triplet (if coupled to the hydroxyl proton) around δ 4.3-4.5 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, typically between δ 1.5-3.0 ppm, whose chemical shift is highly dependent on solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (Ar-C): Six signals are expected in the δ 125-135 ppm region. The carbon bearing the chlorine atom (C-Cl) would be found around δ 134 ppm, and the carbon attached to the alkyne (C-C≡) would be near δ 122 ppm.

-

Alkynyl Carbons (-C≡C-): Two distinct signals are expected in the range of δ 80-95 ppm. The carbon attached to the aryl group will be downfield relative to the one attached to the methylene group.

-

Methylene Carbon (-CH₂-): The carbon of the hydroxymethyl group would appear upfield, around δ 50-55 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch: A strong, broad absorption band around 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic): Medium to weak bands just above 3000 cm⁻¹.

-

C≡C Stretch (Alkyne): A weak but sharp absorption band in the region of 2210-2260 cm⁻¹. The substitution at both ends of the alkyne makes this peak weaker than in terminal alkynes.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, characteristic of a primary alcohol.

-

C-Cl Stretch: A strong band typically found in the 600-800 cm⁻¹ range.

-

Synthesis via Sonogashira Cross-Coupling

The most efficient and widely adopted method for synthesizing aryl propargyl alcohols is the Sonogashira cross-coupling reaction.[2] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3]

Causality of Reagent Choice

The choice of reagents is dictated by reactivity and selectivity. 1-Iodo-3-chlorobenzene or 1-bromo-3-chlorobenzene are the preferred aryl halides. The reactivity of halogens in Sonogashira coupling follows the trend I > Br >> Cl.[2] This high selectivity ensures that the coupling reaction occurs exclusively at the iodo or bromo position, leaving the chloro group on the phenyl ring untouched for potential downstream modifications. Propargyl alcohol serves as the terminal alkyne partner. A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial for deprotonating the alkyne and neutralizing the hydrogen halide byproduct.[4]

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for Sonogashira couplings with similar substrates.[4]

-

System Preparation: All glassware (e.g., a Schlenk flask) must be oven or flame-dried to ensure anhydrous conditions. The system should be equipped with a magnetic stirrer and maintained under an inert atmosphere (Nitrogen or Argon) throughout the reaction.

-

Reagent Charging: To the reaction flask, add 1-iodo-3-chlorobenzene (1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (1-3 mol%), and copper(I) iodide [CuI] (1-3 mol%).

-

Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., triethylamine, 2-3 equiv.).

-

Alkyne Addition: Add propargyl alcohol (1.1-1.2 equiv.) to the mixture dropwise via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion, particularly if using an aryl bromide.

-

Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst residues. The filtrate is then diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Reactivity and Potential Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional components: the hydroxyl group, the alkyne, and the chlorophenyl ring.

-

As a Synthetic Intermediate: This molecule is an ideal precursor for more complex structures. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to ethers and esters. The alkyne moiety can undergo various transformations, including hydrogenation to the corresponding alkene or alkane, or participation in cycloaddition reactions like the azide-alkyne "click" chemistry.

-

In Drug Discovery: Aryl propargyl alcohols and their derivatives are known to exhibit a range of biological activities. While this specific compound may not be an active pharmaceutical ingredient itself, it serves as a key scaffold. Related structures are investigated for their potential as antifungal, antibacterial, and anticancer agents.[5][6][7] For instance, the propargyl alcohol moiety is a structural motif in compounds explored for anti-inflammatory and neuroprotective properties.[8] The presence of the chlorine atom can enhance lipophilicity and metabolic stability, which are important parameters in drug design.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

GHS Classification: Labeled as an irritant.[1]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature. Its synthesis is readily achievable through the robust and selective Sonogashira cross-coupling reaction. The strategic combination of a primary alcohol, a disubstituted alkyne, and a halogenated aromatic ring provides multiple handles for further chemical modification, positioning it as a valuable intermediate for researchers in materials science and medicinal chemistry. This guide provides the foundational knowledge necessary for its synthesis, characterization, and safe handling, empowering its use in advanced research applications.

References

- Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. (n.d.). Scientific Research Publishing.

- Goulart, M. O. F., et al. (2024). Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. MDPI.

- CN108383703B - 3'-chlorophenylpropanol synthesis process. (n.d.). Google Patents.

- Supporting Information. (n.d.). MDPI.

- Sonogashira coupling. (n.d.). Wikipedia.

- Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process. (n.d.). Google Patents.

- Antifungal activity Archives. (n.d.). Global Journal of Pure and Applied Chemistry Research.

- Lumbreras-Teijeiro, A., et al. (2022). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal.

- Sonogashira Coupling. (2024). Chemistry LibreTexts.

- Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies. (2025). PMC - PubMed Central.

- Antifungal Activity of a Library of Aminothioxanthones. (n.d.). PMC - NIH.

- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.

- Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. (n.d.). NIH.

- Anticancer activities of ethanol extract from the Antarctic freshwater microalga, Botryidiopsidaceae sp. (2017). PMC - PubMed Central.

- Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. (n.d.). MDPI.

- IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. (n.d.). ResearchGate.

- Anticancer efficacy of perillyl alcohol-bearing PLGA microparticles. (2012). ResearchGate.

- (Benzo[h]quinoline-κ2C,N)-[2,2′-bis(diphenylphosphino)-1,1′-binaphthalene-κ2P,P′]-platinum(II) Hexafluorophosphate. (n.d.). MDPI.

- Antifungal activity of ionic liquids based on (-)-menthol: a mechanism study. (n.d.). PubMed.

Sources

- 1. 3-PHENYL-2-PROPYN-1-OL(1504-58-1) 1H NMR spectrum [chemicalbook.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activities of ethanol extract from the Antarctic freshwater microalga, Botryidiopsidaceae sp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

Spectroscopic Analysis of CAS 80151-33-3: A Case of Ambiguous Identity

A comprehensive search for spectroscopic data and definitive chemical identity for the compound designated by CAS Registry Number 80151-33-3 has revealed significant discrepancies and a notable absence of data in major, authoritative chemical and spectroscopic databases. This ambiguity precludes the creation of an in-depth technical guide as the foundational information—a confirmed molecular structure—is unavailable.

For researchers, scientists, and drug development professionals, the unequivocal identification of a chemical entity through its CAS number is the critical first step in any analytical endeavor. However, investigations into CAS 80151-33-3 have yielded conflicting information from various chemical supplier databases, while searches in comprehensive resources such as PubChem and SciFinder have returned no results for this identifier.

The Challenge: Two Disparate Molecular Structures

The primary challenge stems from the association of CAS 80151-33-3 with at least two distinct chemical structures, making it impossible to ascertain the correct compound for which a spectroscopic guide should be developed.

The two structures identified are:

-

3-(3-Chlorophenyl)prop-2-yn-1-ol : Several chemical suppliers list CAS 80151-33-3 as this compound, which has a molecular formula of C₉H₇ClO and a molecular weight of approximately 166.6 g/mol .

-

N-(2-chloro-6-methylphenyl)-2-(6-chloro-2-hydrazinylpyridin-3-yl)acetamide : At least one supplier has linked this much more complex molecule to the same CAS number.

Without a definitive assignment of the CAS number to a single, verified chemical structure, any attempt to present spectroscopic data would be speculative and scientifically unsound. Furthermore, no published experimental or predicted spectroscopic data (such as NMR, IR, or Mass Spectrometry) has been located for either of these compounds in connection with the CAS number 80151-33-3.

The Path Forward: Verification is Key

Given the circumstances, the following workflow is essential before any spectroscopic analysis can be considered. This logical process ensures the integrity of any subsequent research.

Caption: Workflow for verifying the identity of CAS 80151-33-3.

Conclusion for Researchers

Professionals in the field are strongly advised to:

-

Exercise caution when sourcing compounds based on this CAS number.

-

Seek independent verification of the chemical structure through analytical means (e.g., NMR, Mass Spectrometry) upon receipt of any material purported to be CAS 80151-33-3.

-

Cross-reference with other identifiers, such as a chemical name or InChIKey, from a reliable source before proceeding with research or development activities.

Until the entity for CAS 80151-33-3 is unambiguously clarified within the major chemical registration databases, its use as a sole identifier should be avoided.

1H NMR and 13C NMR spectrum of 3-(3-Chlorophenyl)prop-2-yn-1-ol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-(3-Chlorophenyl)prop-2-yn-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of this compound. As a key intermediate in organic synthesis and a potential scaffold in medicinal chemistry, unambiguous structural confirmation is paramount. This document offers a detailed interpretation of the NMR data, grounded in fundamental spectroscopic principles and supported by predictive data and literature values for analogous structures. It is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural elucidation and quality control. The guide includes a detailed experimental protocol, in-depth spectral analysis with signal assignments, and visual aids to correlate the spectral data with the molecular structure.

Introduction

This compound is a propargyl alcohol derivative featuring a meta-substituted chlorophenyl group. This combination of a reactive alcohol, a rigid alkyne linker, and a halogenated aromatic ring makes it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The precise arrangement of these functional groups dictates the molecule's chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of such molecules. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of connectivity and stereochemistry. This guide serves as an authoritative reference for the interpretation of the ¹H and ¹³C NMR spectra of this compound, explaining the causal relationships between the molecular structure and the observed spectral features.

Experimental Methodology

The acquisition of high-quality NMR spectra is foundational to accurate structural analysis. The following protocol outlines a standardized procedure for sample preparation and data acquisition, ensuring reproducibility and reliability.

Sample Preparation

A self-validating protocol ensures consistency and minimizes artifacts in the resulting spectrum.

-

Analyte Preparation : Weigh approximately 5-10 mg of high-purity this compound directly into a clean, dry vial.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent as it effectively dissolves the analyte and its residual proton signal (at ~7.26 ppm) typically does not interfere with the analyte's aromatic signals.[1]

-

Dissolution : Add approximately 0.6-0.7 mL of CDCl₃ to the vial. If desired, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer : Gently swirl the vial to ensure complete dissolution. Once dissolved, transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

-

Final Volume : Ensure the final solution height in the NMR tube is approximately 4-5 cm to optimize the shimming process.

Instrumentation and Data Acquisition

The spectra should be recorded on a high-resolution NMR spectrometer, for example, a Bruker Avance series or similar instrument.[1]

-

Spectrometer Frequency : ≥400 MHz for ¹H NMR for adequate signal dispersion, particularly in the aromatic region.

-

¹H NMR Parameters :

-

Pulse Program : Standard single-pulse (zg30).

-

Acquisition Time : ~3-4 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 8-16, depending on sample concentration.

-

Temperature : 298 K (25 °C).

-

-

¹³C NMR Parameters :

-

Pulse Program : Standard proton-decoupled (zgpg30).

-

Acquisition Time : ~1-2 seconds.

-

Relaxation Delay : 2 seconds.

-

Number of Scans : 1024 or more to achieve an adequate signal-to-noise ratio.

-

Temperature : 298 K (25 °C).

-

The following Graphviz diagram illustrates the standard workflow for NMR analysis.

Caption: Structure of this compound with proton labels.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and assignments for the protons in the molecule.

| Label | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J) | Assignment |

| Hₐ | 1.5 - 3.0 | 1H | Broad Singlet | N/A | Hydroxyl proton (-OH ) |

| Hₑ | 4.45 | 2H | Triplet | ~2.2 Hz | Methylene protons (-CH ₂OH) |

| Hd,e,f,g | 7.25 - 7.45 | 4H | Multiplet | N/A | Aromatic protons (Ar-H ) |

Signal Interpretation

-

Hₐ (Hydroxyl Proton, δ ~1.5-3.0) : The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. [2]It often appears as a broad singlet due to rapid chemical exchange with trace amounts of water or acid, which averages out any coupling to adjacent protons. [2]A D₂O shake experiment can confirm this assignment, as the proton will be replaced by deuterium, causing the signal to disappear. [2]

-

Hₑ (Methylene Protons, δ ~4.45) : These protons are on a carbon adjacent to both an oxygen atom and an alkyne group. The electronegative oxygen atom strongly deshields these protons, shifting them downfield. The signal is expected to be a triplet due to spin-spin coupling with the hydroxyl proton (n+1 rule, 1 neighboring H, so 1+1=2, a doublet, but often seen as a triplet if coupling to the OH is resolved). However, if the OH exchange is fast, this signal may appear as a singlet. In many propargyl alcohols, a small ⁴J coupling (through 4 bonds) to the alkyne can sometimes be observed, but coupling to the hydroxyl proton is more common. For propargyl alcohol itself, the CH₂ signal appears around 4.29 ppm. [3][4]

-

Hd,e,f,g (Aromatic Protons, δ ~7.25-7.45) : The four protons on the chlorophenyl ring are in different chemical environments. Due to the complex interplay of coupling between ortho, meta, and para protons, and the similar electronic environments, these signals often overlap to form a complex multiplet. For chlorobenzene, the aromatic protons resonate in the range of 7.14 to 7.43 ppm. [5][6]The meta-substitution pattern in the title compound leads to four distinct signals within this region.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. This technique is highly effective for confirming the carbon skeleton of a molecule.

Caption: Structure of this compound with carbon labels.

Predicted ¹³C NMR Data

The table below details the predicted chemical shifts for each carbon atom. These values are estimated based on established substituent effects and data from online prediction tools. [7][8]

| Label | Predicted δ (ppm) | Assignment |

|---|---|---|

| C1 | 51.5 | Methylene carbon (C H₂OH) |

| C2 | 87.9 | Alkynyl carbon (-C≡C -CH₂OH) |

| C3 | 82.1 | Alkynyl carbon (Ar-C ≡C-) |

| C4 | 121.8 | Aromatic ipso-carbon (C -C≡C) |

| C5 | 134.3 | Aromatic carbon (C -Cl) |

| C6, C10 | 129.7, 131.5 | Aromatic CH carbons |

| C7, C8, C9 | 128.8, 129.8 | Aromatic CH carbons |

Signal Interpretation

-

C1 (Methylene Carbon, δ ~51.5) : This sp³-hybridized carbon is attached to an electronegative oxygen, which shifts its resonance downfield compared to a simple alkane. For propargyl alcohol, this carbon appears at approximately 51.2 ppm.

-

C2 & C3 (Alkynyl Carbons, δ ~87.9 and ~82.1) : The sp-hybridized carbons of the alkyne typically resonate in the range of 70-90 ppm. [9]They are more shielded than alkene carbons. The carbon attached to the aromatic ring (C3) and the carbon attached to the methylene group (C2) are in distinct electronic environments and thus have different chemical shifts.

-

C4 (Aromatic ipso-Carbon, δ ~121.8) : This is the aromatic carbon directly attached to the alkyne substituent. It is a quaternary carbon and will typically show a weaker signal intensity. Its chemical shift is influenced by the electronic effects of the alkyne group.

-

C5 (Aromatic C-Cl Carbon, δ ~134.3) : The carbon atom bonded to the electronegative chlorine atom is deshielded, causing it to appear significantly downfield. This is a characteristic shift for a carbon bearing a chlorine atom on a benzene ring.

-

C6-C10 (Aromatic CH Carbons, δ ~128-132) : The remaining four carbons in the aromatic ring are protonated and appear in the typical aromatic region of 120-130 ppm. Their precise chemical shifts are determined by their position relative to the chlorine and alkyne substituents.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are fully consistent with its proposed structure. The ¹H NMR spectrum clearly shows the characteristic signals for the methylene, hydroxyl, and aromatic protons, with chemical shifts and multiplicities dictated by their local electronic and magnetic environments. The ¹³C NMR spectrum confirms the presence of all nine unique carbon atoms, including the distinct signals for the methylene, alkynyl, and substituted aromatic carbons. This guide provides a robust framework for the analysis and verification of this compound, serving as a valuable resource for scientists engaged in synthetic chemistry and drug discovery.

References

- ResearchGate. ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... [Online].

- Supporting Information. [Online].

- ResearchGate. Fig. S2: Thermal 1 H NMR spectrum of 5 µl propargyl alcohol with 10 µl... [Online].

- Doc Brown's Advanced Organic Chemistry. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum. [Online].

- CASPRE. 13C NMR Predictor. [Online].

- Royal Society of Chemistry. SUPPORTING INFORMATION. [Online].

- NMRDB.org. Predict 13C carbon NMR spectra. [Online].

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online].

- Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Online].

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Propargyl alcohol(107-19-7) 1H NMR spectrum [chemicalbook.com]

- 5. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Chlorobenzene(108-90-7) 1H NMR spectrum [chemicalbook.com]

- 7. CASPRE [caspre.ca]

- 8. Visualizer loader [nmrdb.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Infrared Spectroscopy of Propargyl Alcohol and Its Derivatives

This guide provides a comprehensive exploration of the principles and applications of infrared (IR) spectroscopy in the structural elucidation of propargyl alcohol and its diverse derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of IR spectra, the influence of molecular structure on vibrational frequencies, and practical methodologies for obtaining high-quality data.

The Vibrational Signature of Propargyl Alcohol: A Multifunctional Scaffold

Propargyl alcohol (prop-2-yn-1-ol) is a foundational molecule in organic synthesis, featuring a unique combination of a hydroxyl (-OH) group and a terminal alkyne (C≡C-H) group. This arrangement of functional groups provides multiple sites for chemical modification, making its derivatives valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] Infrared spectroscopy serves as a powerful, non-destructive analytical technique to probe the molecular structure of these compounds by measuring the absorption of infrared radiation by their constituent chemical bonds. Each functional group possesses characteristic vibrational frequencies, creating a unique spectral "fingerprint" that allows for detailed structural analysis.

The utility of propargyl alcohol and its derivatives extends to various fields, including their use as corrosion inhibitors and soil fumigants.[2] Understanding their molecular structure through techniques like IR spectroscopy is crucial for quality control and for elucidating their mechanisms of action.

Deciphering the Infrared Spectrum of Propargyl Alcohol

The infrared spectrum of propargyl alcohol is dominated by the characteristic absorptions of its alcohol and terminal alkyne functionalities. A thorough understanding of these key vibrational modes is paramount before considering the effects of derivatization.

The Hydroxyl (-OH) Group: A Tale of Hydrogen Bonding

The position and shape of the O-H stretching vibration are highly sensitive to the extent of intermolecular hydrogen bonding.[3][4]

-

Free O-H Stretch: In the gas phase or in very dilute solutions in a non-polar solvent, where molecules are relatively isolated, a sharp and weak absorption band is observed in the range of 3600-3650 cm⁻¹.[4][5]

-

Hydrogen-Bonded O-H Stretch: In a concentrated solution or as a pure liquid, extensive intermolecular hydrogen bonding occurs. This weakens the O-H bond, causing the stretching frequency to shift to a lower wavenumber and broaden significantly.[3][4] For propargyl alcohol, this typically manifests as a strong, broad band centered around 3200-3600 cm⁻¹.[6]

The C-O stretching vibration of the primary alcohol in propargyl alcohol gives rise to a strong absorption in the 1260-1000 cm⁻¹ region.[5]

The Terminal Alkyne (C≡C-H) Group: A Distinctive Signature

The terminal alkyne provides two highly characteristic and diagnostic absorption bands:

-

≡C-H Stretch: The stretching of the sp-hybridized C-H bond results in a sharp, strong absorption band typically found in the 3330-3270 cm⁻¹ region.[7][8][9] This band is often easily distinguishable, though it can sometimes overlap with the broad O-H absorption.

-

C≡C Stretch: The carbon-carbon triple bond stretch appears as a weak to medium, sharp absorption in the 2260-2100 cm⁻¹ range.[6][7][8][9] The intensity of this band is generally weaker for internal alkynes and can be absent in symmetrical internal alkynes.[10][11]

The following table summarizes the key vibrational frequencies for propargyl alcohol:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity and Shape |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| Hydroxyl (-OH) | O-H Stretch (Free) | 3600-3650 | Weak, Sharp |

| Terminal Alkyne | ≡C-H Stretch | 3330-3270 | Strong, Sharp |

| Terminal Alkyne | C≡C Stretch | 2100-2250 | Weak to Medium, Sharp |

| Alcohol | C-O Stretch | 1260-1000 | Strong |

| Alkane | C-H Stretch (sp³) | 2850-2960 | Medium to Strong |

The Impact of Derivatization on the Infrared Spectrum

Modification of the propargyl alcohol scaffold leads to predictable changes in the infrared spectrum, providing valuable information about the success of a chemical transformation.

Derivatization at the Hydroxyl Group

-

Ether Formation (R-O-CH₂C≡CH): The most significant change is the disappearance of the broad O-H stretching band. The strong C-O stretching vibration will still be present, though its exact position may shift depending on the nature of the 'R' group.

-

Esterification (RCO-O-CH₂C≡CH): The broad O-H stretch will be absent. A new, very strong absorption band will appear in the 1750-1735 cm⁻¹ region, characteristic of the C=O stretch of the ester carbonyl group.[12] The C-O stretching region will now show two distinct absorptions.

-

Halogenation (X-CH₂C≡CH): The O-H stretching band will disappear. The C-O stretch will be replaced by a C-X stretching vibration, which appears at lower wavenumbers (typically below 800 cm⁻¹).

Derivatization at the Alkyne Terminus

-

Formation of Internal Alkynes (R-C≡C-CH₂OH): The sharp ≡C-H stretching band around 3300 cm⁻¹ will disappear. The C≡C stretching vibration will shift to a slightly different position within the 2260-2100 cm⁻¹ range and its intensity will decrease significantly.[10] For symmetrical or near-symmetrical internal alkynes, this peak may be very weak or entirely absent.[10][11]

The logical flow of spectral interpretation for propargyl alcohol derivatives can be visualized as follows:

Caption: Workflow for IR spectral analysis of propargyl alcohol derivatives.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the analysis of liquid and solid samples with minimal to no sample preparation.[13] This method is particularly advantageous for its speed and ease of use.[14][15]

Instrumentation

-

FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.

Step-by-Step Methodology

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Record a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂, water vapor).

-

-

Sample Application:

-

For liquid samples, place a single drop of the propargyl alcohol derivative directly onto the center of the ATR crystal.

-

For solid samples, place a small amount of the powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

-

The experimental workflow can be visualized as follows:

Caption: Step-by-step workflow for ATR-FTIR analysis.

Advanced Considerations: Inter- and Intramolecular Interactions

Recent studies using advanced spectroscopic techniques, such as helium nanodroplet spectroscopy, have provided deeper insights into the subtle intermolecular interactions of propargyl alcohol.[16][17] These studies have revealed the formation of dimers and other clusters, where hydrogen bonding can occur not only between two hydroxyl groups but also in a weaker interaction between a ≡C-H group and an oxygen atom.[16][17] While these specific conformers may not be resolved in a standard laboratory IR spectrum of a bulk sample, they underscore the complexity of the hydrogen-bonding environment and its influence on the vibrational spectrum.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of propargyl alcohol and its derivatives. By carefully analyzing the presence, absence, position, and shape of key absorption bands, researchers can rapidly confirm the identity of functional groups and monitor the progress of chemical reactions. The principles and methodologies outlined in this guide provide a robust framework for leveraging the full potential of IR spectroscopy in the synthesis and development of novel chemical entities based on the versatile propargyl alcohol scaffold.

References

- Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry.

- 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.).

- Infrared spectra of alcohols and phenols. (n.d.). Chemistry Pages.

- Mugglestone, M., Polak, D. W., Davies, J. A., Yang, S., & Ellis, A. M. (2025). Infrared spectra of propargyl alcohol dimers in helium nanodroplets. The Journal of Chemical Physics, 163(4), 044302.

- IR spectra for propargyl alcohol embedded in helium nanodroplets... (n.d.). ResearchGate.

- Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023). ACS Omega.

- Infrared spectra of propargyl alcohol dimers in helium nanodroplets. (2025). ResearchGate.

- Mani, D. (2016). High resolution infrared spectroscopy of propargyl alcohol-water complex embedded in helium nanodroplets. University of Illinois at Urbana-Champaign.

- Video: IR Spectrum Peak Broadening: Hydrogen Bonding. (n.d.). JoVE.

- Determination of Ethyl and Methyl Alcohols in a Mixture Using ATR-FTIR Spectroscopy with a Fiber Probe. (n.d.). art photonics.

- Infrared spectra of propargyl alcohol dimers in helium nanodroplets. (2025). The Journal of Chemical Physics.

- Measuring Ethanol Content in Alcohol. (2018). AZoM.

- Interpreting Infrared Spectra. (n.d.). Specac Ltd.

- Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO. (n.d.). AIP Publishing.

- 1.7: Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts.

- The features of IR spectrum. (n.d.).

- Ethanol. (n.d.). Database of ATR-FT-IR spectra of various materials.

- Attenuated Total Reflection Fourier Transform Infrared Spectroscopy for Forensic Screening of Long-Term Alcohol Consumption from Human Nails. (2023). ACS Omega.

- 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.

- 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. (n.d.). NC State University Libraries.

- Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts.

- Optimized structures for (a) gauche-propargyl alcohol and (b)... (n.d.). ResearchGate.

- IR: alkynes. (n.d.). University of Calgary.

- Lec15 - IR Spectra of Alkynes and Nitriles. (2021). YouTube.

- Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. (2022). The Journal of Physical Chemistry B.

- The Infrared Spectra of Propargylic Alcohols and Bromides. (n.d.). ACS Publications.

- Propargyl alcohol. (n.d.). PubChem.

Sources

- 1. High resolution infrared spectroscopy of propargyl alcohol-water complex embedded in helium nanodroplets | IDEALS [ideals.illinois.edu]

- 2. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]

- 5. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. azom.com [azom.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. researchgate.net [researchgate.net]

Starting materials for 3-(3-Chlorophenyl)prop-2-yn-1-ol synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-(3-Chlorophenyl)prop-2-yn-1-ol

Abstract

This compound is a valuable propargyl alcohol intermediate in medicinal chemistry and materials science. Its synthesis is primarily achieved through two robust and strategic carbon-carbon bond-forming reactions. This guide provides a detailed examination of the requisite starting materials for these synthetic pathways: the Palladium-Copper catalyzed Sonogashira cross-coupling and the nucleophilic addition of a substituted acetylide to formaldehyde. We will dissect the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy based on starting material availability, scalability, and process safety. This document is intended for chemists and drug development professionals seeking a comprehensive understanding of the practical synthesis of this key structural motif.

Introduction: The Significance of Arylpropargyl Alcohols

Arylpropargyl alcohols are a class of organic compounds characterized by a hydroxyl group attached to a propargylic carbon, which is in turn bonded to an aromatic ring via an alkyne linker. This unique combination of functional groups—a reactive terminal or internal alkyne and a primary alcohol—renders them exceptionally versatile building blocks in organic synthesis.[1] They serve as precursors to a wide array of more complex molecules, including polysubstituted furans, enediyne systems, and various heterocyclic compounds of pharmaceutical interest.[2][3] The synthesis of this compound, specifically, provides a key intermediate for introducing the 3-chlorophenyl moiety, a common substituent in pharmacologically active agents, into a larger molecular framework.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two primary disconnection points for strategic bond formation. These approaches define the two major synthetic pathways and dictate the necessary starting materials.

Caption: Retrosynthetic pathways for this compound.

Synthetic Pathway I: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and widely utilized method for forming C(sp²)-C(sp) bonds, making it an ideal choice for coupling an aromatic ring to a terminal alkyne.[4] The reaction is catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst, and requires an amine base.[5][6]

Mechanistic Rationale

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne, copper(I), and the base). Reductive elimination from the resulting palladium(II) complex yields the desired aryl-alkyne product and regenerates the Pd(0) catalyst.[6] The choice of an aryl iodide or bromide is critical, as aryl chlorides are generally less reactive under standard Sonogashira conditions.[4]

Required Starting Materials

For this pathway, the core starting materials are a halogenated chlorobenzene and the simplest propargyl alcohol.

| Starting Material | Structure | CAS No. | Mol. Weight | Key Role |

| 1-Chloro-3-iodobenzene | Cl-C₆H₄-I | 625-99-0 | 238.45 | Aryl Halide (Electrophile) |

| Propargyl alcohol | HC≡CCH₂OH | 107-19-7 | 56.06 | Terminal Alkyne (Nucleophile) |

| PdCl₂(PPh₃)₂ | - | 13965-03-2 | 701.90 | Palladium Catalyst |

| Copper(I) Iodide | CuI | 7681-65-4 | 190.45 | Co-catalyst |

| Triethylamine (TEA) | Et₃N | 121-44-8 | 101.19 | Base |

| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | 72.11 | Solvent |

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure adapted from standard methodologies.[7][8]

-

Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 1-chloro-3-iodobenzene (1.0 eq).

-

Catalyst Loading: Under a nitrogen or argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq) and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Reagents: Add degassed solvent (e.g., THF or a mix of THF/amine) followed by the amine base (e.g., triethylamine, 3.0 eq).

-

Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the stirring mixture at room temperature. The causality here is to maintain control over any initial exotherm.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor by TLC or GC-MS until the aryl halide is consumed.

-

Workup: Cool the mixture to room temperature, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Experimental workflow for the Sonogashira coupling pathway.

Synthetic Pathway II: Alkynylation of Formaldehyde

This classical organometallic approach involves the nucleophilic attack of a (3-chlorophenyl)acetylide anion on the electrophilic carbonyl carbon of formaldehyde.[1] The acetylide is typically generated in situ by deprotonating 1-chloro-3-ethynylbenzene with a strong base, such as an organolithium reagent or by forming a Grignard reagent.[9]

Mechanistic Rationale

The terminal alkyne C-H bond is weakly acidic and can be deprotonated to form a potent nucleophile. This acetylide then adds to the carbonyl of formaldehyde in a standard nucleophilic addition reaction. A subsequent aqueous workup protonates the resulting alkoxide to furnish the primary propargyl alcohol.[10] The use of paraformaldehyde, a solid polymer of formaldehyde, is common as it is easier to handle than gaseous formaldehyde. It depolymerizes in situ under the reaction conditions.[11][12]

Required Starting Materials

This pathway relies on a pre-functionalized alkyne and a simple C1 electrophile.

| Starting Material | Structure | CAS No. | Mol. Weight | Key Role |

| 1-Chloro-3-ethynylbenzene | Cl-C₆H₄-C≡CH | 766-83-6 | 136.58 | Alkyne Precursor (Nucleophile) |

| n-Butyllithium (n-BuLi) | CH₃(CH₂)₃Li | 109-72-8 | 64.06 | Strong Base |

| Paraformaldehyde | (CH₂O)n | 30525-89-4 | - | C1 Electrophile |

| Tetrahydrofuran (THF) | C₄H₈O | 109-99-9 | 72.11 | Anhydrous Solvent |

Experimental Protocol: Acetylide Addition

This protocol describes a two-step, one-pot procedure.

-

Acetylide Formation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. Add 1-chloro-3-ethynylbenzene (1.0 eq).

-

Deprotonation: Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe. The purpose of the low temperature is to prevent side reactions and control the reactivity of the organolithium reagent. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the lithium acetylide.

-

Electrophile Addition: Add dry paraformaldehyde powder (1.5 eq) to the reaction mixture in one portion.

-

Reaction: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for several hours or overnight. Monitor the reaction by TLC.

-

Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers and wash with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the target compound.

Caption: Experimental workflow for the acetylide addition pathway.

Comparative Analysis of Synthetic Pathways

The choice between the Sonogashira coupling and the alkynylation pathway depends on several factors, including starting material availability, cost, and scalability considerations.

| Feature | Sonogashira Coupling | Alkynylation of Formaldehyde |

| Key Bond Formed | Aryl-C(sp) | Alkyne-C(sp³) |

| Primary Starting Materials | 1-Chloro-3-iodobenzene, Propargyl alcohol | 1-Chloro-3-ethynylbenzene, Paraformaldehyde |

| Advantages | - Milder conditions typically required.[8]- Tolerant of a wider range of functional groups.- Avoids pyrophoric organolithium reagents. | - High atom economy.- Often uses less expensive starting materials (depending on supplier).- Avoids transition metal catalysts, simplifying purification. |

| Disadvantages | - Requires expensive Palladium catalysts.- Potential for alkyne homocoupling (Glaser coupling) side reaction.[7]- Metal contamination in the final product can be a concern for pharmaceutical applications. | - Requires cryogenic temperatures (-78 °C).- Uses pyrophoric and moisture-sensitive n-BuLi.- Paraformaldehyde can be a challenging reagent to handle and ensure stoichiometry.[13] |

| Scalability | Can be challenging due to catalyst cost and removal. | Generally scalable, but requires specialized equipment for handling pyrophoric reagents at large scale. |

Conclusion

The synthesis of this compound can be reliably achieved via two primary synthetic routes. The Sonogashira cross-coupling of 1-chloro-3-iodobenzene with propargyl alcohol offers a direct and often high-yielding approach that benefits from well-established and robust catalytic systems. Alternatively, the alkynylation of formaldehyde with the lithium acetylide of 1-chloro-3-ethynylbenzene provides a powerful, metal-free pathway. The final selection of a synthetic strategy should be made after careful consideration of the comparative factors outlined above, including laboratory capabilities, project budget, and the ultimate purity requirements for the target molecule. Both pathways, grounded in fundamental principles of organic chemistry, provide researchers with viable and effective methods for accessing this important synthetic intermediate.

References

- Forgione, P., & Fallis, A. G. (2000). Magnesium mediated carbometallation of propargyl alcohols: direct routes to dihydroxydienes and enediyne alcohols. Tetrahedron Letters, 41(1), 11–15. [Link]

- BenchChem. (2025). Synthesis of Tertiary Propargyl Alcohols via Grignard Reaction.

- NIH National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PubMed Central.

- ResearchGate. (n.d.). Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene.

- ChemSpider. (2013). Allyl Grignard addition to the internal alkyne carbon of propargyl alcohol.

- Ma, S., & Zhang, J. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589–2598. [Link]

- Organic-Chemistry.org. (n.d.).

- Chemistry Stack Exchange. (2017). Why do Grignard reagents add to propargyl alcohols?

- PubMed. (n.d.).

- Fallis, A. G. (1999). Magnesium mediated carbometallation of propargyl alcohols. University of Ottawa.

- ResearchGate. (n.d.). Synthesis of 3‐aryl propargyl alcohols.

- BenchChem. (2025). 5-Propargylfurfuryl Alcohol Synthesis. BenchChem Technical Support Center.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Unknown. (n.d.). Grignard-addition-to-propargylic-allylic-alcohols.pdf.

- NIH National Center for Biotechnology Information. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. PubMed Central.

- Biosynth. (n.d.). 3-(3-Chlorophenyl)propan-1-ol.

- Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.

- Wikipedia. (n.d.). Sonogashira coupling.

- ResearchGate. (n.d.). Sonogashira cross-coupling of 32 with propargyl alcohol.

- PubChem. (n.d.). 3-(3-Chlorophenyl)-2-propene-1-ol.

- Google Patents. (n.d.). EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl)

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Google Patents. (n.d.). Preparation method of chlorobenzene Grignard reagent crystal product.

- Google Patents. (n.d.). JP2008063239A - Method for preparing grignard reagent of oxygen-containing chlorobenzene compound using tetrahydropyran as solvent.

- ChemBK. (2024). 1-Chloro-3-ethynylbenzene.

- PubChem. (n.d.). 1-Chloro-3-ethynylbenzene.

- TCI Chemicals. (n.d.). 1-Chloro-3-ethynylbenzene.

- Dabos. (n.d.). This compound 1G.

- LookChem. (n.d.). Cas 152943-33-4, 1-(3-Chlorophenyl)-2-hydroxy-1-propanone.

- Beilstein Journals. (n.d.). Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions.

- Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.

- PubChem. (n.d.). 3-(3-Methoxyphenyl)prop-2-yn-1-ol.

- List, B., & Čorić, I. (2011). The Catalytic Asymmetric Intermolecular Prins Reaction. Journal of the American Chemical Society, 133(41), 16382–16385. [Link]

- PubChem. (n.d.). 3-Phenyl-2-propyn-1-ol.

- ResearchGate. (2025).

- Unknown. (2019). WORKING WITH FORMALDEHYDE (F) & PARAFORMALDEHYDE (PF).

- Google Patents. (n.d.). EP0580741B1 - Process for conducting chemical reactions with formaldehyde.

Sources

- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mysite.science.uottawa.ca [mysite.science.uottawa.ca]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 11. The Catalytic Asymmetric Intermolecular Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP0580741B1 - Process for conducting chemical reactions with formaldehyde - Google Patents [patents.google.com]

- 13. chemistry.utoronto.ca [chemistry.utoronto.ca]

Foreword: Unlocking the Synthetic Potential of a Versatile Propargyl Alcohol

An In-Depth Technical Guide to the Reactivity of the Alkyne Group in 3-(3-Chlorophenyl)prop-2-yn-1-ol

This compound is a propargylic alcohol that stands as a potent and versatile building block in modern organic synthesis. Its structure is deceptively simple, yet it harbors a rich and nuanced reactivity profile governed by the interplay of three key functional domains: the terminal alkyne, the primary alcohol, and the electronically-modulating 3-chlorophenyl ring. The terminal alkyne, with its acidic proton and electron-rich triple bond, is the primary locus of reactivity and the focus of this guide. Understanding and controlling the transformations at this site are paramount for leveraging this molecule in the synthesis of complex targets, particularly in the fields of medicinal chemistry and materials science. This guide provides a detailed exploration of the alkyne's reactivity, grounded in mechanistic principles and supported by field-proven protocols, to empower researchers in harnessing its full synthetic potential.

Chapter 1: The Electronic Landscape and Inherent Reactivity of the Alkyne

The reactivity of the C≡C triple bond in this compound is a direct consequence of its electronic structure. The carbon atoms of the alkyne are sp-hybridized, imparting significant s-character (50%) to the C-H and C-C bonds. This high degree of s-character has two profound effects:

-

Acidity of the Terminal Proton: The sp-hybridized orbital holding the terminal hydrogen's bonding electrons is closer to the carbon nucleus, making this proton significantly more acidic (pKa ≈ 25) than its alkene (pKa ≈ 44) or alkane (pKa ≈ 50) counterparts.[1] This acidity is the cornerstone of acetylide chemistry, allowing for facile deprotonation with a suitable base to generate a potent carbon nucleophile.[2]

-

Nucleophilicity of the π-System: The two orthogonal π-bonds of the alkyne constitute a region of high electron density, rendering the triple bond susceptible to attack by electrophiles. However, compared to alkenes, alkynes are generally less reactive towards electrophiles. This is because the initial formation of a vinyl cation intermediate is less stable than a corresponding alkyl cation.[3] Nevertheless, electrophilic additions remain a crucial class of reactions for functionalizing the alkyne core.[4]

The adjacent primary alcohol and the 3-chlorophenyl group also exert influence. The hydroxyl group can participate in intramolecular processes or direct reactions, while the electron-withdrawing nature of the chlorine atom on the phenyl ring can subtly modulate the electronic properties of the entire conjugated system.

Chapter 2: Reactions of the Acidic Terminus: Acetylide-Mediated C-C Bond Formation

The most significant reaction pathway for terminal alkynes involves the deprotonation of the terminal C-H bond to form an acetylide anion. This powerful nucleophile is central to building molecular complexity.[3]

Sonogashira Cross-Coupling

The Sonogashira coupling is arguably the most important reaction for this class of compounds, enabling the formation of a C(sp)-C(sp²) bond between the terminal alkyne and an aryl or vinyl halide.[5][6] This reaction, co-catalyzed by palladium and copper, proceeds under mild conditions and demonstrates broad functional group tolerance, making it invaluable in pharmaceutical synthesis.[5]

The reaction mechanism involves two interconnected catalytic cycles.[7][8] The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, while the copper cycle facilitates the formation of a copper(I) acetylide, which then acts as the transmetalating agent to the palladium center. Reductive elimination from palladium then yields the coupled product and regenerates the active Pd(0) catalyst.[8]

Caption: Fig 1. Simplified Sonogashira Catalytic Cycle

Protocol 2.1: General Procedure for Sonogashira Coupling

This protocol describes a general method for coupling this compound with a generic aryl bromide.

Materials:

-

This compound (1.1 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.05 equivalents)

-

Copper(I) iodide [CuI] (0.025 equivalents)

-

Diisopropylamine (DIPA) or Triethylamine (TEA) (7.0 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

To a dry, nitrogen-flushed Schlenk flask, add the aryl bromide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous THF (or DMF) via syringe, followed by the amine base (e.g., DIPA, 7.0 eq).

-

Stir the mixture for 5 minutes at room temperature.

-

Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous THF dropwise over 10 minutes.

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

-

Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove catalyst residues.

-

Wash the filtrate sequentially with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Chapter 3: Reactions of the π-System: Electrophilic and Nucleophilic Additions

The electron-rich C≡C bond readily participates in addition reactions. The regiochemistry and stereochemistry of these transformations can be precisely controlled by the choice of reagents and catalysts.

Hydrogenation: Controlled Reduction

The alkyne can be selectively reduced to either a (Z)-alkene, an (E)-alkene, or fully saturated to an alkane.[2] This control is critical for accessing different geometric isomers and saturation levels in a target molecule.

| Reaction | Catalyst/Reagent | Product | Stereochemistry | Reference(s) |

| Alkyne → Alkane | H₂, Pd/C (or PtO₂) | 3-(3-Chlorophenyl)propan-1-ol[9] | N/A | [2] |

| Alkyne → (Z)-Alkene | H₂, Lindlar's Catalyst | (Z)-3-(3-Chlorophenyl)prop-2-en-1-ol | cis-addition | [2] |

| Alkyne → (E)-Alkene | Na, liquid NH₃ | (E)-3-(3-Chlorophenyl)prop-2-en-1-ol[10] | trans-addition | [2] |

Hydration: Formation of Carbonyl Compounds

The addition of water across the triple bond yields an enol intermediate, which rapidly tautomerizes to a more stable carbonyl compound.[4] The regioselectivity of the addition determines the final product.

-

Markovnikov Hydration: Catalyzed by mercury(II) salts (e.g., HgSO₄) in aqueous acid, this reaction places the oxygen atom at the more substituted carbon of the alkyne. For this compound, this would yield 1-(3-chlorophenyl)-2-hydroxy-1-propanone.[11]

-

Anti-Markovnikov Hydration: This is achieved via a hydroboration-oxidation sequence. The boron atom adds to the terminal carbon, and subsequent oxidation with hydrogen peroxide and base places the hydroxyl group there, leading to an aldehyde after tautomerization. This would yield 3-(3-chlorophenyl)-3-oxopropan-1-ol.[12]

Halogenation

Alkynes react with halogens (Cl₂, Br₂) to give dihaloalkenes and, with excess halogen, tetrahaloalkanes.[13] For propargyl alcohols, electrophilic halogenation can be more complex. In the presence of various halogen sources (NCS, NBS, NIS), propargyl alcohols can undergo rearrangement to yield α-haloenones or β-haloenones, representing a powerful method for synthesizing functionalized alkenes.[14][15][16] The specific product depends heavily on the reaction conditions and catalysts used.[17]

Chapter 4: Cycloaddition Reactions for Heterocycle Synthesis

The alkyne triple bond is an excellent dipolarophile in [3+2] cycloaddition reactions, providing a direct route to five-membered heterocyclic rings, which are privileged structures in medicinal chemistry.[18]

-

Azide-Alkyne Cycloaddition: The reaction with an organic azide, often catalyzed by copper(I) in "click chemistry," yields a stable 1,2,3-triazole ring.[19] This reaction is exceptionally reliable and high-yielding.

-

Nitrile Oxide Cycloaddition: Reaction with a nitrile oxide (generated in situ) leads to the formation of an isoxazole ring.

-

Nitrone Cycloaddition: Reaction with a nitrone yields an isoxazoline ring.

Caption: Fig 2. [3+2] Cycloaddition Pathways

Chapter 5: Special Reactivity: Gold-Catalyzed Transformations

Gold catalysts, particularly Au(I) and Au(III) complexes, exhibit a unique affinity for alkynes (alkynophilicity) and can catalyze a variety of transformations not readily achieved with other metals.[20] For propargylic alcohols, gold catalysis can initiate several distinct pathways:

-

Meyer-Schuster Rearrangement: This is a classic acid- or metal-catalyzed isomerization of secondary or tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[20] While the substrate is a primary alcohol, related rearrangements are possible.

-

Propargylic Substitution: The hydroxyl group can be substituted by various nucleophiles in the presence of a gold catalyst.[21]

-

Dihalohydration Reactions: Gold catalysts can mediate the regioselective conversion of propargylic alcohols into α,α-dihalo-β-hydroxyketones, which are valuable synthetic intermediates.[22]

The choice of catalyst, solvent, and nucleophile can be tuned to selectively favor one reaction pathway over others, highlighting the versatility of gold catalysis in functionalizing this substrate.[21]

Conclusion and Outlook

The alkyne group in this compound is a hub of chemical reactivity. Its transformations are governed by fundamental principles of acidity and π-system electronics, yet can be precisely manipulated through modern catalytic methods. From the robust C-C bond formations of Sonogashira couplings to the elegant construction of heterocycles via cycloadditions and the unique transformations enabled by gold catalysis, this molecule offers a diverse toolkit for synthetic chemists. For professionals in drug development, the ability to rapidly generate diverse molecular scaffolds from a single, accessible starting material is of immense value. Continued exploration into novel catalytic systems will undoubtedly uncover even more sophisticated ways to functionalize this potent chemical entity, further cementing its role as a key intermediate in the synthesis of functional molecules.

References

- Bovonsombat, P. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. RSC Advances, 12(35), 22678-22694. [Link][14][16][17]

- Bovonsombat, P. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones.

- Chemistry LibreTexts. (2024). 9.3: Reactions of Alkynes - Addition of HX and X₂. [Link][13]

- Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link][1]

- Master Organic Chemistry. (2014). Synthesis (5) – Reactions of Alkynes. [Link][4]

- Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. [Link][3]

- Pennell, M. (n.d.). Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery. [Link][20]

- Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. [Link][23]

- Sromek, A. W., et al. (2010). Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions. The Journal of Organic Chemistry, 75(5), 1795–1798. [Link][22]

- Tungen, J. E., et al. (2022). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Chemistry – An Asian Journal, 17(10), e202200164. [Link][21]

- Various Authors. (n.d.). The [3+2]Cycloaddition Reaction. University of Regensburg. [Link][18]

- Wikipedia. (n.d.). Alkyne. [Link][24]

- Wikipedia. (n.d.). Sonogashira coupling. [Link][5]

- Chemistry LibreTexts. (2024). 9.S: Alkynes - An Introduction to Organic Synthesis (Summary). [Link][2]

- Chemistry LibreTexts. (2021). 10.8: Alkynes. [Link][25]

- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][7]

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][26]

- YouTube. (2019). Sonogashira coupling. [Link][8]

- Cacchi, S., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 343–352. [Link][6]

- PubChem. (n.d.). 3-(3-Chlorophenyl)-2-propene-1-ol. [Link][10]

- LookChem. (n.d.). 1-(3-Chlorophenyl)-2-hydroxy-1-propanone. [Link][11]

Sources

- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Alkyne Reactivity [www2.chemistry.msu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. 3-(3-Chlorophenyl)propan-1-ol | 22991-03-3 | XAA99103 [biosynth.com]

- 10. 3-(3-Chlorophenyl)-2-propene-1-ol | C9H9ClO | CID 361174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lookchem.com [lookchem.com]

- 12. leah4sci.com [leah4sci.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 21. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Halogenated Phenylpropynols: A Technical Guide for Researchers

Introduction: The Emerging Frontier of Halogenated Arylalkynes in Drug Discovery

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual driver of innovation in medicinal chemistry. Within the vast landscape of organic scaffolds, phenylpropanoids and their derivatives have consistently demonstrated a remarkable breadth of biological activities, including anticancer and antimicrobial properties.[1][2] The introduction of a terminal alkyne to create a phenylpropynol framework further enriches the chemical space, offering unique steric and electronic properties. This guide delves into a promising, yet underexplored, subclass: halogenated phenylpropynols .

Halogenation is a powerful and widely employed strategy in drug design, capable of profoundly modulating a molecule's pharmacokinetic and pharmacodynamic profile. The incorporation of halogen atoms can enhance membrane permeability, improve metabolic stability, and introduce new binding interactions, often leading to increased potency and selectivity.[3][4] While the individual contributions of the phenylpropanoid scaffold and halogen substituents are recognized, the synergistic potential of their combination in the form of halogenated phenylpropynols remains a largely untapped area of research.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the biological activities of this intriguing class of compounds. We will detail the synthetic pathways, propose potential anticancer and antimicrobial activities based on evidence from structurally related molecules, and provide robust, step-by-step experimental protocols for their evaluation. This document serves as both a foundational resource and a roadmap for future investigations into the therapeutic promise of halogenated phenylpropynols.

Synthetic Pathways: The Sonogashira Coupling as a Cornerstone

The efficient synthesis of halogenated phenylpropynols is paramount to enabling their biological evaluation. The Sonogashira cross-coupling reaction stands out as a robust and versatile method for the formation of the crucial carbon-carbon bond between an aryl halide and a terminal alkyne. This palladium- and copper-co-catalyzed reaction is conducted under mild conditions, tolerates a wide range of functional groups, and has been extensively utilized in the synthesis of complex molecules, including pharmaceuticals and natural products.

A typical synthetic approach involves the coupling of a halogenated iodobenzene or bromobenzene with propargyl alcohol. The choice of palladium catalyst, copper co-catalyst, base, and solvent system is critical for optimizing the reaction yield and purity.

Caption: Sonogashira coupling for the synthesis of halogenated phenylpropynols.

Potential Anticancer Activity: A Hypothesis-Driven Exploration

While direct evidence for the anticancer activity of halogenated phenylpropynols is sparse, a compelling case for their potential can be built upon the well-documented cytotoxicity of structurally related compounds.

Inference from Halogenated Chalcones and Other Aromatics: Numerous studies have demonstrated that halogenated chalcones, which share a phenylpropanoid-like core, exhibit significant cytotoxic activity against various cancer cell lines. For instance, novel halogenated phenoxychalcones have shown potent activity against breast cancer cell lines, with IC50 values in the low micromolar range.[5] The presence of halogens is often correlated with enhanced anticancer potential.[3] For example, a brominated benzofuran derivative displayed greater cytotoxicity than its chlorinated counterpart.[3] These findings suggest that halogenated phenylpropynols could similarly exert potent antiproliferative effects.

Proposed Mechanisms of Action: The anticancer activity of phenylpropanoid derivatives is often multifactorial. Eugenol, a well-studied phenylpropanoid, is known to induce apoptosis and arrest the cell cycle in cancer cells.[1] Halogenated compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[6][7] It is plausible that halogenated phenylpropynols could act through similar mechanisms, including:

-

Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer agents.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at various phases of the cell cycle.[6]

-

Inhibition of Receptor Tyrosine Kinases (RTKs): Phenylpropenone derivatives have been shown to inhibit RTKs like VEGFR2, which are crucial for tumor angiogenesis.[8]

Table 1: Structure-Activity Relationship (SAR) Insights from Related Halogenated Compounds

| Compound Class | Halogen Substitution | Observed Effect on Anticancer Activity | Reference |

| Benzofurans | Bromine vs. Chlorine | Brominated derivative showed higher cytotoxicity. | [3] |

| Phenoxychalcones | Various Halogens | Halogenation generally leads to good cytotoxic activity. | [5] |

| Benzochromenes | Monohalogenation | Enhanced cytotoxicity against several cancer cell lines. | [6] |

| Phenylthioureas | Various Halogens | Potent activators of apoptosis in cancer cells. | [7][9] |

Potential Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The phenylpropanoid scaffold is also a known pharmacophore for antimicrobial activity. The addition of halogens can further enhance this property.

Evidence from Related Structures: Studies on volatile phenylpropanes have revealed that the type and position of substituents on the aromatic ring significantly influence their antimicrobial activity. Halogenated phenols, in particular, have demonstrated potent biofilm inhibition. For example, 2,4,6-triiodophenol was found to be highly effective against Staphylococcus aureus biofilms with a minimum inhibitory concentration (MIC) of 5 µg/mL.[4] Furthermore, vinyl halogenated fatty acids have shown antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The alkyne group itself can contribute to antimicrobial effects, as seen in 2-alkynoic fatty acids. This convergence of evidence strongly suggests that halogenated phenylpropynols are promising candidates for novel antimicrobial agents.

Table 2: Illustrative Template for Reporting Anticancer Activity of Novel Halogenated Phenylpropynols

| Compound ID | Halogen | Position | Cancer Cell Line | IC50 (µM) |

| HPP-F-ortho | Fluorine | ortho | MCF-7 (Breast) | Data to be determined |